molecular formula C13H26N2O4 B1581704 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine CAS No. 21587-74-6

2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine

Cat. No. B1581704
CAS RN: 21587-74-6
M. Wt: 274.36 g/mol
InChI Key: ANOPCGQVRXJHHD-UHFFFAOYSA-N
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Description

“2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine” is a chemical compound with the empirical formula C13H26N2O4 . It has a molecular weight of 274.36 . It is used as an epoxy curing agent .

Scientific Research Applications

  • Epoxy Curing Agent

    • Field : Material Science
    • Application : 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine is used as an acetal-type crosslinking agent comonomer .
    • Method : It has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate .
    • Results : The use of this compound as a cross-linking agent can enhance the properties of the resulting polymer, such as its mechanical strength and thermal stability .
  • Safety Assessment

    • Field : Toxicology
    • Application : The substance has been evaluated for its safety and potential genotoxicity .
    • Method : The evaluation involved in vitro tests and a 90-day oral toxicity study in rats .
    • Results : Based on three negative in vitro tests, it was concluded that the substance does not raise a concern related to genotoxicity. From the 90-day oral toxicity study in rats, it was concluded that the No Observed Adverse Effect Level (NOAEL) is 2000 mg/kg body weight per day, the highest dose tested .

properties

IUPAC Name

3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPCGQVRXJHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)CCCN)COC(OC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066715
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine

CAS RN

21587-74-6
Record name 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21587-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(2,4,8,10-tetraoxaspiro[5.5]undecan-3,9-ylene)bis(propylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE-3,9-DIPROPANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S7GD7NM3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Reactant of Route 2
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Reactant of Route 3
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Reactant of Route 4
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Reactant of Route 5
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine
Reactant of Route 6
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine

Citations

For This Compound
7
Citations
S Yano, T Ito, K Shinoda, H Ikake… - Polymer …, 2005 - Wiley Online Library
Epoxy resin/TiO 2 and epoxy resin/SiO 2 hybrids were prepared by different procedures, and their mechanical properties were correlated to their microstructures, as indicated by small‐…
Number of citations: 26 onlinelibrary.wiley.com
A Kilic, H Fırat, E Aytar, M Durgun, AK Baytak… - Chemical Papers, 2017 - Springer
In this study, the various ligands axially coordinated to two cobalt center bound to the N 4 -oxime core in 12 new dicobaloxime/organodicobaloxime (1–12) complexes have been …
Number of citations: 8 link.springer.com
AM Morocho, VN Karamyshev… - Bioconjugate …, 2004 - ACS Publications
We have developed a general route to the synthesis of novel amino linker and spacer phosphoramidites utilizing methoxyoxalamido (MOX) chemistry. The synthesis makes use of …
Number of citations: 8 pubs.acs.org
A Kilic, O Ozbahceci, M Durgun… - Polycyclic Aromatic …, 2019 - Taylor & Francis
A family of hemi-salen (L 1 H–L 6 H) and hemi-salan (L 1a H–L 2a H) ligands-based N,O-chelated binuclear boron-fluoride [L n (BF 2 ) 2 ] (n = L 1 –L 6 or L 1a –L 2a ) complexes have …
Number of citations: 18 www.tandfonline.com
AM Morocho, NN Polushin - Current Protocols in Nucleic Acid …, 2006 - Wiley Online Library
A general approach to phosphoramidites tethered with single and multiple linkers through the use of methoxyoxalamido (MOX) chemistry is described. The approach utilizes readily …
C Sato - Design of Adhesive Joints Under Humid Conditions, 2013 - Springer
The property change of cured bulk adhesive by water immersion is described in this chapter. Preparation of bulk adhesive specimens is firstly explained because dense bulk adhesives …
Number of citations: 3 link.springer.com
H FIRAT - 2014 - acikerisim.harran.edu.tr
Bu çalışmada yeni bir seri aksiyal ligandların köprü oluşturduğu kobaloksim/organokobaloksim (1-12) kompleksler uygun koşullar (2 saat, 100 oC ve 1.6 MPa basınç) altında organik …
Number of citations: 0 acikerisim.harran.edu.tr

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